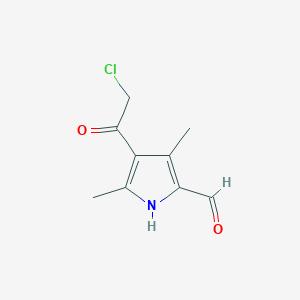

4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Description

4-(2-Chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative characterized by a chloroacetyl group at the 4-position and a carbaldehyde moiety at the 2-position of the pyrrole ring. Its synthesis typically involves multi-step reactions, including catalytic hydrogenation, chloroacetylation, and condensation with aldehydes, as exemplified in the preparation of structurally related indole and pyrrole derivatives .

The chloroacetyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the carbaldehyde moiety provides a site for further functionalization, such as imine or hydrazone formation. The compound’s reactivity and stability are influenced by the electron-withdrawing chloroacetyl group and the steric effects of the 3,5-dimethyl substituents.

Propriétés

IUPAC Name |

4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-7(4-12)11-6(2)9(5)8(13)3-10/h4,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSTWTOPJIFKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)CCl)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622135 | |

| Record name | 4-(Chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324570-85-6 | |

| Record name | 4-(Chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde typically involves the acylation of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines, alcohols, or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 4-(2-carboxyacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde.

Reduction: 4-(2-hydroxyacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde.

Substitution: 4-(2-substituted acetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a precursor in the development of novel pharmaceuticals. Its structural features allow it to be modified into various derivatives that may exhibit biological activity.

- Anticancer Activity : Research indicates that derivatives of pyrrole compounds can possess anticancer properties. For instance, studies have shown that pyrrole-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the chloroacetyl group may enhance these properties by increasing lipophilicity and facilitating cellular uptake .

- Antimicrobial Properties : Some studies suggest that pyrrole derivatives exhibit antimicrobial activity against a range of pathogens. The incorporation of the chloroacetyl moiety may contribute to this activity by enhancing interaction with microbial cell membranes .

Organic Synthesis

4-(2-Chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde serves as an important intermediate in organic synthesis. It can be utilized to synthesize various complex molecules through:

- Condensation Reactions : The aldehyde functional group allows for condensation reactions with amines or other nucleophiles to form imines or amines, which are valuable in synthesizing more complex organic structures .

- Cross-Coupling Reactions : This compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, leading to the formation of biaryl compounds which are important in pharmaceuticals and agrochemicals .

Material Science

The unique properties of 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde make it suitable for applications in materials science:

- Polymer Chemistry : The compound can be used as a monomer or co-monomer in polymerization reactions to create new materials with tailored properties. Its ability to undergo polymerization can lead to materials with enhanced thermal and mechanical properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The derivative induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research conducted on various pyrrole derivatives indicated that those containing the chloroacetyl group showed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to increased membrane permeability and disruption of bacterial cell integrity .

Mécanisme D'action

The mechanism of action of 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde involves its interaction with biological macromolecules. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparaison Avec Des Composés Similaires

Key Observations:

- Chloroacetyl vs. Azidopropyl : The chloroacetyl group in the target compound enables direct nucleophilic substitution (e.g., with amines or thiols), whereas the azidopropyl group in analog is tailored for bioorthogonal click chemistry.

- Carbaldehyde vs. Ester : The carbaldehyde at position 2 allows for Schiff base formation, while the tert-butyl ester in requires acidic hydrolysis (e.g., TFA) to generate the aldehyde .

Activité Biologique

4-(2-Chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a chloroacetyl group, which may enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

- Molecular Formula : C₇H₆ClNO₂

- Molecular Weight : 171.581 g/mol

- Melting Point : 179-181 °C

- Boiling Point : 367.4 °C at 760 mmHg

Antibacterial Activity

Research has indicated that various pyrrole derivatives exhibit significant antibacterial properties. A study evaluating related compounds showed promising results against Gram-positive and Gram-negative bacteria. For instance:

- Compound Testing : Several pyrrole derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing Minimum Inhibitory Concentrations (MIC) ranging from 11 nM to 1.4 μM for effective compounds .

| Compound | Target Bacteria | MIC (nM) |

|---|---|---|

| Pyrrole A | S. aureus | 44 |

| Pyrrole B | E. coli | 200 |

| Pyrrole C | P. aeruginosa | 360 |

Antifungal Activity

While specific studies on 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde were limited, related pyrrole compounds have demonstrated antifungal activity against strains like Candida albicans. The mechanism often involves disruption of fungal cell wall synthesis or inhibition of ergosterol biosynthesis.

Anticancer Activity

Pyrrole derivatives have been explored for their anticancer potential. The presence of functional groups such as chloroacetyl can contribute to the modulation of biological pathways involved in cancer cell proliferation:

- Case Study : A study on similar compounds reported significant cytotoxic effects against various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .

Synthesis and Evaluation

The synthesis of 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions that incorporate chloroacetylation followed by aldehyde formation. Evaluation of its biological activity often employs standard methods such as:

- Agar Disc Diffusion Method : Used for assessing antibacterial efficacy.

- MTT Assay : Employed to evaluate cytotoxicity in cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.